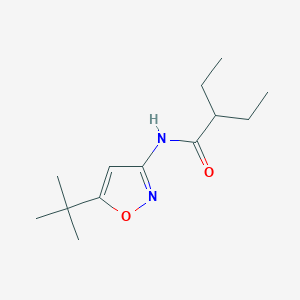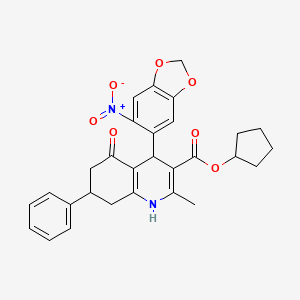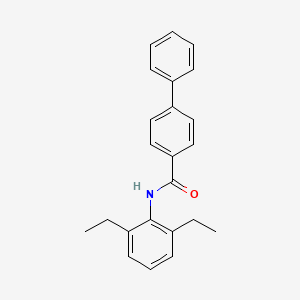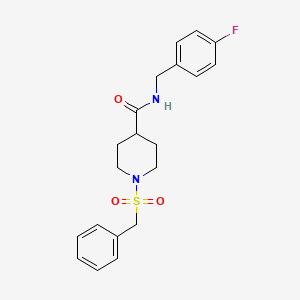![molecular formula C18H16N4O4S2 B4938842 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)
4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide in lab experiments is its specificity towards BTK. The compound has been shown to selectively inhibit the activity of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which requires further investigation.
Future Directions
There are several future directions for the research on 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide. One of the directions is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the investigation of the potential toxicity of this compound towards normal cells is an important direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in medicine and biotechnology. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with 4-(1,3-thiazol-2-ylamino)sulfonylphenylamine in the presence of acetic anhydride. The reaction yields the desired compound, which can be purified using column chromatography.
Scientific Research Applications
4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases.
Properties
IUPAC Name |
4-acetamido-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12(23)20-14-4-2-13(3-5-14)17(24)21-15-6-8-16(9-7-15)28(25,26)22-18-19-10-11-27-18/h2-11H,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUYHWIQLFRTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)


![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)

![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)


![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
